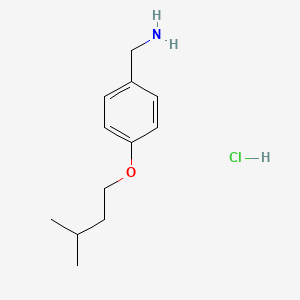
(4-(Isopentyloxy)phenyl)methanamine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-(Isopentyloxy)phenyl)methanamine hydrochloride is a chemical compound that belongs to the class of phenylalkylamines. This compound has gained significant attention in the scientific community due to its potential therapeutic and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-(Isopentyloxy)phenyl)methanamine hydrochloride typically involves the alkylation of 4-hydroxybenzaldehyde with isopentyl bromide to form 4-(isopentyloxy)benzaldehyde. This intermediate is then subjected to reductive amination with methylamine, followed by hydrochloride salt formation to yield the final product.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale batch reactions under controlled conditions to ensure high yield and purity. The process includes steps such as solvent extraction, crystallization, and recrystallization to obtain the desired compound in its pure form.
化学反应分析
Types of Reactions
(4-(Isopentyloxy)phenyl)methanamine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: It can be reduced to form primary amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents such as bromine and chlorine are used under acidic or basic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Primary amines and related compounds.
Substitution: Halogenated aromatic compounds.
科学研究应用
(4-(Isopentyloxy)phenyl)methanamine hydrochloride has a wide range of scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential role in biological systems and as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating certain medical conditions.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of (4-(Isopentyloxy)phenyl)methanamine hydrochloride involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation.
相似化合物的比较
Similar Compounds
- (4-(Isopentyloxy)phenyl)methanamine
- (4-(Isopentyloxy)phenyl)ethanamine
- (4-(Isopentyloxy)phenyl)propanamine
Uniqueness
(4-(Isopentyloxy)phenyl)methanamine hydrochloride is unique due to its specific structural features, which confer distinct chemical and biological properties.
生物活性
(4-(Isopentyloxy)phenyl)methanamine hydrochloride is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of antimicrobial and anticancer properties. This article reviews the available literature on its biological activity, summarizing research findings, case studies, and relevant data.
Chemical Structure and Properties
The compound features a phenyl ring substituted with an isopentyloxy group and a methanamine moiety, which contributes to its biological activity. The presence of the isopentyloxy group enhances lipophilicity, potentially improving cellular uptake.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of derivatives of this compound. In particular, related compounds have shown significant antibacterial activity against various Gram-positive bacteria.
Table 1: Antibacterial Activity of Related Compounds
| Compound ID | Bacteria Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 4d | Staphylococcus aureus | 4 μg/mL |
| 4h | Listeria monocytogenes | 8 μg/mL |
| 4i | Staphylococcus aureus | 4 μg/mL |
These findings indicate that certain derivatives exhibit low MIC values, suggesting strong antibacterial efficacy against pathogens like Staphylococcus aureus and Listeria monocytogenes .
Anticancer Activity
The compound's potential as an anticancer agent has also been explored. A study investigated its effects on various hematological cell lines, demonstrating significant antiproliferative activity. The mechanism appears to involve the degradation of specific proteins associated with cell cycle regulation.
Case Study: Cell Line Testing
In a series of experiments, this compound was tested on MOLT4 and MV4;11 cell lines. The results indicated a reduction in cell viability by over 40% in wild-type cells, while CRBN-depleted cells showed less than 40% reduction, confirming CRBN-dependent cytotoxicity .
The biological activity of this compound may be attributed to its ability to modulate protein interactions within cells. Specifically, it has been shown to affect the degradation pathways of proteins involved in cell proliferation and survival.
Research Findings Summary
- Antimicrobial Properties : Derivatives demonstrate potent antibacterial activity against Gram-positive species.
- Anticancer Efficacy : Significant cytotoxic effects observed in hematological cancer cell lines with CRBN-dependence.
- Mechanistic Insights : Involvement in protein degradation pathways suggests a novel approach for therapeutic interventions.
属性
IUPAC Name |
[4-(3-methylbutoxy)phenyl]methanamine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO.ClH/c1-10(2)7-8-14-12-5-3-11(9-13)4-6-12;/h3-6,10H,7-9,13H2,1-2H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYBODIAVFULCCQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCOC1=CC=C(C=C1)CN.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.74 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














